6,7-Dimethoxyquinolin-4-ol - 127285-54-5

6,7-Dimethoxyquinolin-4-ol

Catalog Number: EVT-1215790
CAS Number: 127285-54-5
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Gould-Jacobs Methodology: This method involves heating a Meldrum's acid derivative with Dowtherm A at high temperatures (>230 °C). While this approach is relatively short, the high reaction temperature and the use of Dowtherm A, a high-boiling and potentially harmful solvent, pose significant drawbacks [].
  • Reduction Cyclization Process: This newer approach utilizes a reduction cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one to obtain 6,7-Dimethoxyquinolin-4-ol. This method offers advantages in terms of milder reaction conditions and improved yields compared to the previous methods [].
Applications
  • Cabozantinib (Cometriq®): This FDA-approved drug inhibits c-Met and VEGFR2 tyrosine kinases and is used to treat medullary thyroid cancer and advanced renal cell carcinoma [, ].
  • CHMFL-KIT-64: This compound demonstrates potent inhibitory activity against a broad spectrum of c-KIT kinase mutants, making it a potential therapeutic candidate for gastrointestinal stromal tumors [].
  • CHMFL-KIT-8140: This type II c-KIT kinase inhibitor exhibits strong inhibitory activity against both wild-type c-KIT and the T670I gatekeeper mutant, making it a valuable tool for studying c-KIT mediated pathologies [].

Cabozantinib (N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide)

Compound Description: Cabozantinib, marketed as Cometriq®, is a small molecule inhibitor of tyrosine kinases c-Met and VEGFR2 [, ]. The U.S. FDA approved it in 2012 for treating medullary thyroid cancer and advanced renal cell carcinoma in patients who have received prior anti-angiogenic therapy [].

Relevance: Cabozantinib incorporates the 6,7-Dimethoxyquinolin-4-ol structure as a key pharmacophore within its framework. The 4-hydroxy group of 6,7-Dimethoxyquinolin-4-ol forms an ether linkage with a substituted phenyl ring, which ultimately connects to the cyclopropane dicarboxamide moiety in Cabozantinib []. This direct structural connection highlights the significance of 6,7-Dimethoxyquinolin-4-ol as a core building block for this tyrosine kinase inhibitor.

CHMFL-KIT-64 (2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide)

Compound Description: CHMFL-KIT-64 is a novel c-KIT kinase inhibitor discovered through a type II kinase inhibitor binding element hybrid design approach []. It demonstrates potent activity against wild-type c-KIT and a broad range of drug-resistant mutants, including those with gain-of-function mutations in the juxtamembrane domain and drug-resistant mutations in the ATP binding pocket and activation loops [].

Relevance: Similar to Cabozantinib, CHMFL-KIT-64 incorporates the 6,7-Dimethoxyquinolin-4-ol scaffold. The 4-hydroxy group of 6,7-Dimethoxyquinolin-4-ol participates in an ether bond formation with a substituted phenyl ring, a common structural feature in several c-KIT inhibitors, including CHMFL-KIT-64 []. This structural similarity underscores the importance of 6,7-Dimethoxyquinolin-4-ol as a central building block in designing these inhibitors.

N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-5-ethyl-1-(pyrimidin-5-yl)-1H-pyrazole-4-carboxamide

Compound Description: This compound, along with its pharmaceutically acceptable salts, tautomers, and stereoisomers, acts as a potent inhibitor of the RON tyrosine kinase [].

Relevance: The compound shares the 6,7-Dimethoxyquinolin-4-ol core structure, with the 4-hydroxy group forming an ether bond with a substituted phenyl ring. This structural motif is consistent with other potent RON inhibitors [], highlighting the significance of 6,7-Dimethoxyquinolin-4-ol in developing new anti-cancer therapeutics.

4-Chloro-6,7-dimethoxyquinoline

Compound Description: This compound serves as a key intermediate in the synthesis of Cabozantinib [].

Relevance: 4-Chloro-6,7-dimethoxyquinoline is directly derived from 6,7-Dimethoxyquinolin-4-ol by substituting the hydroxyl group with a chlorine atom []. This structural modification is crucial for subsequent reactions leading to Cabozantinib, highlighting the importance of 6,7-Dimethoxyquinolin-4-ol as a starting point for synthesizing this drug.

CHMFL-KIT-8140 (N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide)

Compound Description: CHMFL-KIT-8140 is a potent type II c-KIT kinase inhibitor, demonstrating significant activity against both wild-type c-KIT and the T670I gatekeeper mutant [].

Relevance: Although CHMFL-KIT-8140 differs slightly from the other related compounds, it still shares the core 6,7-dimethoxyquinoline scaffold, showcasing the versatility of this structural motif in medicinal chemistry. In this compound, the oxygen atom connecting the dimethoxyquinoline moiety to the phenyl ring is part of a urea linkage, highlighting a different approach to incorporating the 6,7-dimethoxyquinoline core structure [].

Properties

CAS Number

127285-54-5

Product Name

6,7-Dimethoxyquinolin-4-ol

IUPAC Name

6,7-dimethoxy-1H-quinolin-4-one

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13)

InChI Key

QOGPNCUTXVZQSL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Synonyms

6,7-Dimethoxy-1,4-dihydro-4-quinolinone

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.